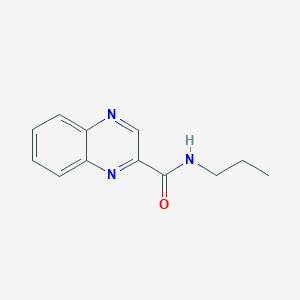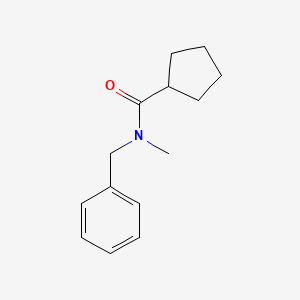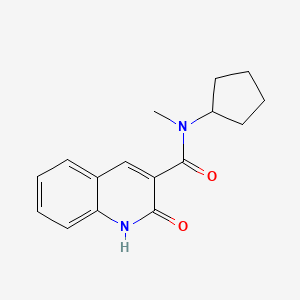![molecular formula C16H18N4O2 B7475669 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride.
科学研究应用
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been shown to act as a selective inhibitor of the dopamine transporter. This makes 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone a valuable tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
作用机制
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this process, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine reuptake inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone are primarily related to its ability to increase dopamine neurotransmission. This can lead to a range of effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has also been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is also a potent dopamine reuptake inhibitor, which can lead to potential confounds in experimental results. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of new treatments for addiction and other dopamine-related disorders. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has shown promise as a potential therapeutic agent in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be used as a tool for studying the role of dopamine in other areas of the brain, such as the prefrontal cortex and the striatum. Finally, new synthetic methods for 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be developed to improve its yield and purity, making it more accessible for scientific research.
合成方法
The synthesis of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. The overall yield of this process is approximately 60%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
1-[4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-7-9-19(10-8-18)16(22)14-11-17-20(12-14)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQMRFWJUUXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)




![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)
![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)



